(1R)-1-Phenyl-2-pyrrolidin-1-ylethanamine Exhibits 3.5-Fold Higher DAT Affinity Than the (S)-Enantiomer
In a competitive binding assay using [3H]WIN 35,428-defined DAT binding sites in rat brain membranes, (R)-phenylpiracetam demonstrated a significantly higher affinity (Ki = 16 ± 5 μM) for the dopamine transporter compared to its (S)-enantiomer (Ki = 56 ± 6 μM) [1]. This represents a 3.5-fold difference in binding affinity, highlighting the critical role of stereochemistry in DAT interaction.
| Evidence Dimension | Binding affinity (Ki) for dopamine transporter (DAT) |
|---|---|
| Target Compound Data | 16 ± 5 μM |
| Comparator Or Baseline | (S)-phenylpiracetam: 56 ± 6 μM |
| Quantified Difference | 3.5-fold higher affinity (lower Ki) for the (R)-enantiomer |
| Conditions | [3H]WIN 35,428-defined DAT binding sites in rat brain membranes |
Why This Matters
This quantitative difference in DAT affinity is the primary driver for selecting the (R)-enantiomer over the (S)-enantiomer or racemic mixture in studies focused on dopaminergic mechanisms and potential therapeutic applications.
- [1] Zvejniece, L., Svalbe, B., Vavers, E., Makrecka-Kuka, M., Makarova, E., Liepins, V., ... & Dambrova, M. (2017). S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity. Pharmacology Biochemistry and Behavior, 159, 66-73. View Source
